Ethyl 1H-indole-4-carboxylate
Overview
Description
Ethyl 1H-indole-4-carboxylate is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Acylation Studies
Acylation Techniques
Ethyl 1H-indole-2-carboxylate has been studied for its behavior in acylation reactions. Tani et al. (1990) described the Friedel-Crafts acylation of this compound with various acylating agents, noting regioselectivity in the acylation of indoles (Tani et al., 1990).
Indole Synthesis Strategy
A synthetic application of C4-acylation of ethyl pyrrole-2-carboxylate led to a new strategy for indole synthesis, as detailed by Tani et al. (1996). This involved the production of ethyl 7-oxo-4, 5, 6, 7-tetrahydroindole-2-carboxylate as a key intermediate (Tani et al., 1996).
C-3 Acylation Method
Murakami et al. (1985) developed a simple general method for C-3 acylation of ethyl indole-2-carboxylates, proving effective in yielding corresponding acylindole-2-carboxylates (Murakami et al., 1985).
Synthetic Intermediates and Transformations
Formation of Formyl Derivatives
Ethyl 1H-indole-2-carboxylates were transformed into formyl derivatives without the need for N1 protection of indole, as demonstrated by Pete et al. (2006) (Pete et al., 2006).
Ethyl 3-(Ethynyl) Derivatives
Beccalli et al. (1994) treated 3-[(1-chloro-2-substituted)ethylidene]indol-2(3H)-ones with ethyl chloroformate to synthesize ethyl 3-(ethynyl)-2-(ethoxycarbonyloxy)indole-1-carboxylates, a key process in indole chemistry (Beccalli et al., 1994).
Unusual Acylation Patterns
Murakami et al. (1988) explored the Friedel-Crafts reaction of ethyl indole-2-carboxylate, revealing unexpected acylation patterns and yielding a mix of ethyl 3-, 5-, and 7-acylindole-2-carboxylates (Murakami et al., 1988).
Potential in Drug Synthesis
Synthesis of Antiarrhythmic Agents
Javed and Shattat (2005) reported the N-ethylation of substituted ethyl 1H-indole-2-carboxylates, leading to the formation of analogues potentially useful as antiarrhythmic agents (Javed & Shattat, 2005).
Diversified Pyrimido[1,2-a]indoles Synthesis
Gupta et al. (2011) described a three-component reaction involving ethyl 1H-indole-3-carboxylates for synthesizing diversified pyrimido[1,2-a]indoles, which can have pharmacological significance (Gupta et al., 2011).
Natural Source Derivation
- Isolation from Marine Sources: Abdjul et al. (2015) isolated new indole derivatives from a marine sponge, including 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester, highlighting the natural occurrence of similar compounds (Abdjul et al., 2015).
Other Synthetic Applications
- Antitumor Activity Study: Hu et al. (2018) synthesized and characterized ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate, revealing its potential antitumor activity (Hu et al., 2018).
Mechanism of Action
Target of Action
Ethyl 1H-indole-4-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment and the development of new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities of indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways, leading to diverse downstream effects.
Result of Action
The broad biological activities of indole derivatives suggest that this compound could have a wide range of effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives, including Ethyl 1H-indole-4-carboxylate, have been shown to influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The presence of a carboxamide moiety in indole derivatives can cause hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Temporal Effects in Laboratory Settings
Indole derivatives have been studied for their stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Indole derivatives have been studied for their effects at various dosages .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Indole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Indole derivatives are known to be directed to specific compartments or organelles .
Properties
IUPAC Name |
ethyl 1H-indole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-11(13)9-4-3-5-10-8(9)6-7-12-10/h3-7,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUDZKABRXGZFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CNC2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345501 | |
Record name | Ethyl indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50614-84-1 | |
Record name | Ethyl indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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